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Compound of Interest

5-(methoxymethyl)pyridine-2,3-
Compound Name:
dicarboxylic Acid

Cat. No. B052198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of
various agrochemicals. Due to the limited availability of direct experimental spectra for this
specific dicarboxylic acid, this document compiles predicted data, typical values for its
functional groups, and comparative data from its dimethyl ester derivative to offer a robust
analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 5-
(methoxymethyl)pyridine-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Direct experimental NMR data for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is
not readily available in the public domain. The following table is based on predicted values and
data from analogous structures.

Table 1: Predicted *H and 3C NMR Data
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1H Chemical Shift (3,

13C Chemical Shift

Assignment Notes
ppm) (5, ppm)
Pyridine-H4 ~8.0-8.5 ~135- 140
Pyridine-H6 ~8.5-9.0 ~150 - 155
-CH:- ~45-5.0 ~70-75
For the related
dimethyl ester,
methoxymethyl
-OCHs ~3.3-3.6 ~55 - 60
protons are noted to
appear in the 6 3.3—
3.5 ppm range[1].
- Carboxylic acid
Pyridine-C2 - ~165- 170
carbonyl
o Carboxylic acid
Pyridine-C3 - ~165-170
carbonyl
Pyridine-C4 - ~125-130
Pyridine-C5 - ~155 - 160
Pyridine-C6 - ~145 - 150
Signal can be broad
-COOH ~10.0 - 13.0 (broad) ~165- 175 and may exchange

with D20.

Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Bands
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. L Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong
C-H (Aromatic) Stretching 3000-3100 Medium

C-H (Aliphatic) Stretching 2850-3000 Medium

C=0 (Carboxylic Acid)  Stretching 1680-1720 Strong

C=C, C=N (Pyridine ] )

Ring) Stretching 1550-1610 Medium-Strong
C-O (Ether) Stretching 1050-1150 Strong

O-H (Carboxylic Acid) Bending 910-950 Broad, Medium

Note: For the dimethyl ester derivative, a characteristic ester C=0 stretch is expected around
1740 cm~1[1].

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

Adduct Calculated m/z
[M+H]* 212.05535
[M+Na]* 234.03729
[M-H]- 210.04079
[M+NHa]* 229.08189
[M+K]* 250.01123

Data sourced from predicted values on PubChem for CoHaNOs[2].

Experimental Protocols
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The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 5-(methoxymethyl)pyridine-2,3-dicarboxylic
acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20 with
a pH adjustment, or MeOD). The choice of solvent is critical to ensure the solubility of the
compound and to avoid exchange of the carboxylic acid protons if they are of interest. Add a
small amount of an internal standard, such as tetramethylsilane (TMS), if required for
chemical shift referencing.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Tune and match the probe for the *H frequency.
o Acquire a standard one-dimensional *H spectrum using a 90° pulse.

o Optimize acquisition parameters such as spectral width, acquisition time, and relaxation
delay. Typically, 16-64 scans are sufficient for a sample of this concentration.

e 13C NMR Acquisition:
o Tune and match the probe for the 13C frequency.
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance of 3C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shifts to the
residual solvent peak or the internal standard.
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Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous
potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using
a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (for KBr) or the clean
ATR crystal.

o Place the sample in the spectrometer and record the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~2.

o Data Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a
suitable solvent system, such as a mixture of methanol and water, often with a small amount
of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid
ionization.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source. This could be a standalone instrument or coupled with a liquid chromatography
system (LC-MS).

o Data Acquisition:
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o Infuse the sample solution directly into the ESI source at a constant flow rate.

o Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,
and drying gas temperature and flow rate, to achieve a stable and strong signal for the
molecule of interest.

o Acquire spectra in both positive and negative ion modes to observe different adducts.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any other significant adducts or fragments.

Visualizations
Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b052198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Synthesis

Starting Materials
(e.g., 5-methyl-2,3-pyridinedicarboxylic acid derivative)

Chemical Transformation
(e.g., Chlorination followed by Methoxylation)

Reaction Work-up and Purification
(e.g., Extraction, Crystallization)

Isolated 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

pectroscopic Characterizatio

NMR Spectroscopy

(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Analysis and Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-(methoxymethyl)pyridine-2,3-
dicarboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052198#spectroscopic-data-for-5-methoxymethyl-
pyridine-2-3-dicarboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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